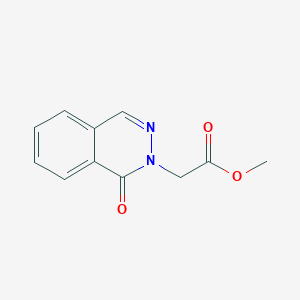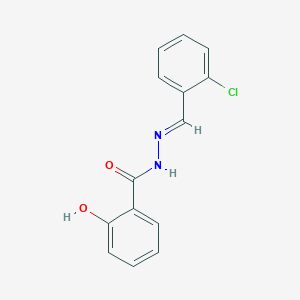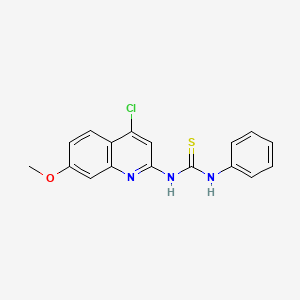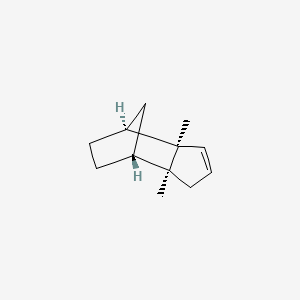
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Nitrobenzyliden)-5-nitro-1,2-phenylendiamin ist eine organische Verbindung, die zur Klasse der Schiff-Basen gehört. Schiff-Basen zeichnen sich durch das Vorhandensein einer Kohlenstoff-Stickstoff-Doppelbindung aus, wobei das Stickstoffatom mit einer Aryl- oder Alkylgruppe verbunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N1-(2-Nitrobenzyliden)-5-nitro-1,2-phenylendiamin beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Nitrobenzaldehyd und 5-Nitro-1,2-phenylendiamin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird erhitzt, um die Bildung der Schiff-Base zu fördern, und das Produkt wird dann durch Filtration und Umkristallisation isoliert .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich können die Reinigungsschritte fortschrittliche Techniken wie Chromatographie beinhalten, um die hohe Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine typically involves the condensation reaction between 2-nitrobenzaldehyde and 5-nitro-1,2-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N1-(2-Nitrobenzyliden)-5-nitro-1,2-phenylendiamin kann verschiedene chemische Reaktionen eingehen, darunter:
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff, Natriumborhydrid.
Oxidation: Kaliumpermanganat, Chromtrioxid.
Substitution: Halogene (z. B. Chlor, Brom), Alkylierungsmittel.
Wichtigste gebildete Produkte
Reduktion: Bildung von Aminoderivaten.
Oxidation: Bildung von Oxiden oder anderen oxidierten Derivaten.
Substitution: Bildung von halogenierten oder alkylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N1-(2-Nitrobenzyliden)-5-nitro-1,2-phenylendiamin hat verschiedene wissenschaftliche Forschungsanwendungen:
Industrie: Wird aufgrund seiner chromophoren Eigenschaften bei der Synthese von Farbstoffen und Pigmenten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N1-(2-Nitrobenzyliden)-5-nitro-1,2-phenylendiamin beinhaltet seine Interaktion mit biologischen Molekülen. Die Nitrogruppen können reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können und zu antimikrobiellen Wirkungen führen. Die Schiff-Basen-Struktur ermöglicht die Koordination mit Metallionen und die Bildung von Komplexen, die einzigartige biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The Schiff base structure allows it to coordinate with metal ions, forming complexes that can exhibit unique biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Nitrobenzyliden)anilin
- N-(2-Nitrobenzyliden)-2-aminophenol
- N-(2-Nitrobenzyliden)-2-isopropylanilin
Einzigartigkeit
N1-(2-Nitrobenzyliden)-5-nitro-1,2-phenylendiamin ist aufgrund des Vorhandenseins von zwei Nitrogruppen einzigartig, die seine Reaktivität und potenziellen biologischen Aktivitäten verstärken. Die Kombination der Schiff-Basen-Struktur mit Nitrogruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
10173-66-7 |
|---|---|
Molekularformel |
C13H10N4O4 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
4-nitro-2-[(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10N4O4/c14-11-6-5-10(16(18)19)7-12(11)15-8-9-3-1-2-4-13(9)17(20)21/h1-8H,14H2 |
InChI-Schlüssel |
TWARVKUEINMADQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)






![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
